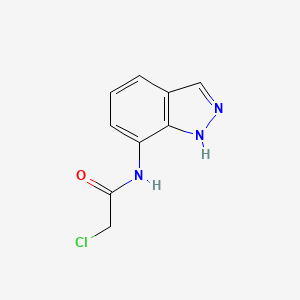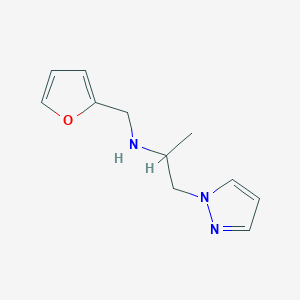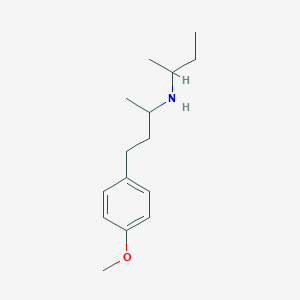![molecular formula C14H16N2O3 B7558031 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)
2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol is a chemical compound that belongs to the class of phenolic compounds. It is also known as MPMP and is used in scientific research as a tool to study various biochemical and physiological processes. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol involves the inhibition of various enzymes and receptors involved in the regulation of cellular signaling pathways. It has been shown to inhibit the activity of various tyrosine kinases, including c-Src and Bcr-Abl, which are involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of various GPCRs, including β-adrenergic receptors, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific enzyme or receptor being targeted. It has been shown to induce apoptosis in various cancer cell lines by inhibiting the activity of tyrosine kinases involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of various GPCRs, including β-adrenergic receptors, which are involved in the regulation of cellular signaling pathways.
实验室实验的优点和局限性
One of the advantages of using 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol in lab experiments is its specificity for certain enzymes and receptors. This specificity allows researchers to study the function of specific enzymes or receptors in various biochemical and physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are many future directions for the study of 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol. One direction is the development of more specific inhibitors of tyrosine kinases and GPCRs. Another direction is the study of the role of ROS in the regulation of cellular signaling pathways. Additionally, the use of this compound in the treatment of various diseases, including cancer, is an area of active research. Overall, the study of this compound has the potential to lead to the development of new treatments for various diseases and the understanding of various biochemical and physiological processes.
合成方法
2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol has been synthesized using different methods. One of the methods involves the reaction of 2-methoxy-4-nitrophenol with 2-methoxypyridine-3-amine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed amination reaction, which results in the formation of this compound. Another method involves the reaction of 2-methoxy-4-bromophenol with 2-methoxypyridine-3-amine in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed amination reaction, which results in the formation of this compound.
科学研究应用
2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol has been used in scientific research as a tool to study various biochemical and physiological processes. It has been used to study the mechanism of action of various enzymes, including tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It has also been used to study the role of reactive oxygen species (ROS) in the regulation of cellular signaling pathways. Additionally, it has been used to study the role of various receptors, including G protein-coupled receptors (GPCRs), in the regulation of cellular signaling pathways.
属性
IUPAC Name |
2-methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-13-8-10(5-6-12(13)17)9-16-11-4-3-7-15-14(11)19-2/h3-8,16-17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIURVNMCROITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=C(N=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)

![4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)


![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B7558041.png)

![N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)
